Cas no 1519-48-8 (Phosphonium,[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis[triphenyl-, dichloride (9CI))

Phosphonium,[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis[triphenyl-, dichloride (9CI) structure
1519-48-8 structure
Product Name:Phosphonium,[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis[triphenyl-, dichloride (9CI)
CAS No:1519-48-8
MF:C46H42Cl2P2
MW:727.679212093353
CID:224303
PubChem ID:45049300
Update Time:2025-04-19

Phosphonium,[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis[triphenyl-, dichloride (9CI) Chemical and Physical Properties

Names and Identifiers

    • Phosphonium,[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis[triphenyl-, dichloride (9CI)
    • [2,5-dimethyl-4-(triphenylphosphaniumylmethyl)phenyl]methyl-triphenylphosphanium
    • (Ph)3-distannane-(Ph)3
    • < 1,2-Bis-triphenylphosphoniomethyl-2,5-dimethyl-benzol> -dichlorid
    • 595322_ALDRICH
    • CTK8G0172
    • Distannane, hexaphenyl-
    • EINECS 213-902-6
    • Hexa-
    • hexaphenyldilead
    • Hexaphenyldistannane
    • Hexaphenylditin
    • Hexaphenylditin(IV)
    • hexaphenylstannane
    • hexa-P-phenyl-P,P'-(2,5-dimethyl-p-phenylenedimethyl)-di-phosphonium, dichloride
    • NSC22333
    • SureCN241539
    • AKOS024430149
    • ((2,5-Dimethyl-1,4-phenylene)bis(methylene))bis(triphenylphosphonium) chloride
    • 1519-48-8
    • SCHEMBL9292718
    • Inchi: 1S/C46H42P2.2ClH/c1-37-33-40(36-48(44-27-15-6-16-28-44,45-29-17-7-18-30-45)46-31-19-8-20-32-46)38(2)34-39(37)35-47(41-21-9-3-10-22-41,42-23-11-4-12-24-42)43-25-13-5-14-26-43;;/h3-34H,35-36H2,1-2H3;2*1H/q+2;;/p-2
    • InChI Key: QKHUTPPMEVASBC-UHFFFAOYSA-L
    • SMILES: [Cl-].[Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=C(C)C(=CC=1C)C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 656.27646
  • Monoisotopic Mass: 726.2138807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 10
  • Complexity: 755
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 6.29560
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